molecular formula C18H18ClNO B1614388 2-Chloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-58-6

2-Chloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1614388
CAS No.: 898770-58-6
M. Wt: 299.8 g/mol
InChI Key: KDVYLSSFSBKYIA-UHFFFAOYSA-N
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Description

2-Chloro-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a chlorine substituent at the 2-position and a pyrrolidinomethyl group at the 3'-position of the aromatic ring. The pyrrolidine moiety introduces a secondary amine, influencing solubility, reactivity, and steric properties .

Properties

IUPAC Name

(2-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYLSSFSBKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643208
Record name (2-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-58-6
Record name (2-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be attached through a nucleophilic substitution reaction. .

Industrial Production Methods: Industrial production of 2-Chloro-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3’-pyrrolidinomethyl benzophenone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Chloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and computational properties of 2-chloro-3'-pyrrolidinomethyl benzophenone and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Substituents
This compound N/A Not reported ~315.8* ~3.4* ~29.5* Cl, pyrrolidinomethyl
2-Chloro-3'-morpholinomethyl benzophenone 898791-89-4 C₁₈H₁₈ClNO₂ 315.8 3.4 29.5 Cl, morpholinomethyl
2-Chloro-3',4'-(ethylenedioxy)benzophenone 164526-07-2 C₁₅H₁₁ClO₃ 274.7 3.1 35.5 Cl, ethylenedioxy
2-Chloro-3,4'-dimethoxybenzil Not provided C₁₆H₁₄Cl₂O₂ 321.2 3.8 26.3 Cl, methoxy

*Estimated based on morpholinomethyl analog .

Key Observations :

  • Pyrrolidinomethyl vs.
  • Ethylenedioxy Group: The ethylenedioxy substituent (a fused 1,4-dioxane ring) increases electron-withdrawing effects and polarity, as reflected in its higher polar surface area (35.5 Ų vs. 29.5 Ų for morpholinomethyl) .
  • Chloro Substituent : The 2-chloro group in all analogs likely stabilizes radical intermediates, a critical feature in photoinitiation applications .
Photoinitiation and Crosslinking
  • Benzophenone derivatives are widely used as photoinitiators due to their ability to generate radicals under UV light. The chloro substituent enhances absorption at higher wavelengths compared to non-halogenated analogs, improving efficiency in polymer crosslinking .
  • The pyrrolidinomethyl and morpholinomethyl groups may facilitate surface attachment in spatially resolved crosslinking, as seen in organogel synthesis .

Biological Activity

2-Chloro-3'-pyrrolidinomethyl benzophenone (CAS Number: 898770-58-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structural features, including a benzophenone core with a chloro substituent and a pyrrolidinomethyl group, suggest various applications, including antimicrobial and anticancer properties.

  • Molecular Formula: C16_{16}H18_{18}ClN1_{1}O1_{1}
  • Molecular Weight: 295.79 g/mol

The compound's reactivity includes oxidation, reduction, and substitution reactions, allowing for the synthesis of various derivatives that may exhibit different biological activities. The presence of both chloro and pyrrolidinomethyl groups enhances its potential interactions with biological targets, which is crucial for understanding its mechanism of action.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets and pathways, potentially acting as an inhibitor or modulator of various enzymes and receptors. This interaction could lead to significant biological effects, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer potential . Preliminary investigations suggest that it may induce apoptosis in cancer cells or inhibit cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disc diffusion method was used to assess inhibition zones.
    • Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.
  • Anticancer Activity Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was employed to determine cell viability.
    • Findings : Results indicated a dose-dependent decrease in viability of cancer cells, suggesting its potential role in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition observed
AntimicrobialEscherichia coliDisc diffusionSignificant inhibition observed
AnticancerHuman cancer cell linesMTT assayDose-dependent cytotoxicity noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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